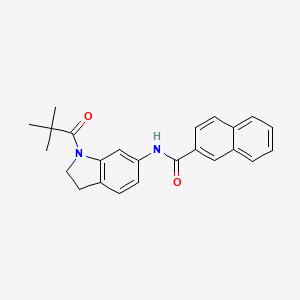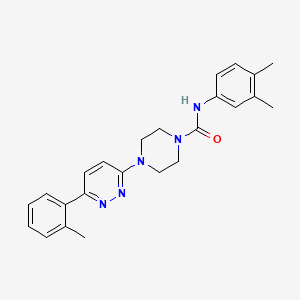
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide
Descripción general
Descripción
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, also known as DTG, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. DTG is a selective ligand for the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes, including neurotransmission, cell survival, and neuroprotection.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide acts as a selective ligand for the sigma-1 receptor, which is a chaperone protein that is located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide binds to the sigma-1 receptor with high affinity and modulates its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including modulation of ion channels, neurotransmitter transporters, and other proteins that are involved in neuronal signaling. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has also been shown to have neuroprotective effects in various in vitro and in vivo models of neurodegeneration. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor, its ability to modulate various signaling pathways, and its neuroprotective effects. However, N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide also has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide, including its potential therapeutic applications in various neurological and psychiatric disorders, its effects on other signaling pathways beyond the sigma-1 receptor, and its potential use as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes. Additionally, there is a need for further studies to optimize the synthesis and formulation of N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide for use in lab experiments and potential clinical applications.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been widely used in scientific research as a tool to investigate the role of the sigma-1 receptor in various physiological and pathological processes. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has been shown to modulate the activity of ion channels, neurotransmitter transporters, and other proteins that are involved in neuronal signaling. N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide has also been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c1-17-8-9-20(16-19(17)3)25-24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)21-7-5-4-6-18(21)2/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQWGHUQKMQRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-(6-(o-tolyl)pyridazin-3-yl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209089.png)
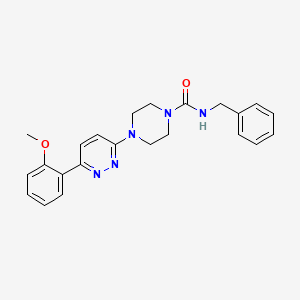

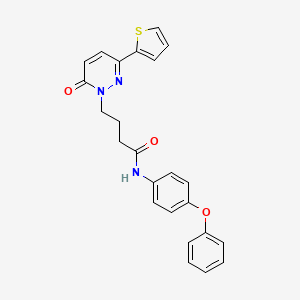


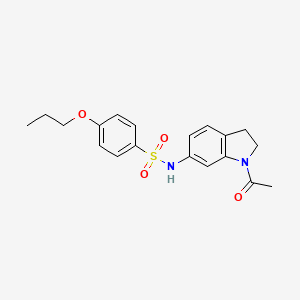
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)
![2-(4-acetyl-2-methoxyphenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3209143.png)
![1-(3,4-Dimethoxyphenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B3209146.png)

![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209166.png)

